Cas no 755038-02-9 (BI 2536)
BI 2536 structure
Product Name:BI 2536
Numéro CAS:755038-02-9
Le MF:C28H39N7O3
Mégawatts:521.654365777969
MDL:MFCD10565924
CID:68758
PubChem ID:11364421
Update Time:2025-04-18
BI 2536 Propriétés chimiques et physiques
Nom et identifiant
-
- 4-[[(7R)-8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide
- BI 2536
- (R)-4-((8-Cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide
- 4-[[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide
- Benzamide, 4-[[(7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)-
- BI 2536 (BI-2536)
- BI-2536
- 4-[[(7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)-benzamide
- 4-[[(7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)-benzamide,type II anhydrate
- BI2536
- 4LJG22T9C6
- 4-{[(7r)-8-Cyclopentyl-7-Ethyl-5-Methyl-6-Oxo-5,6,7,8-Tetrahydropteridin-2-Yl]amino}-3-Methoxy-N-(1-Methylpiperidin-4-Yl)benzamide
- C28H39N7O3
- 4-[[(7R)-8
- CHEMBL513909
- NCGC00253438-01
- XQVVPGYIWAGRNI-JOCHJYFZSA-N
- BRD-K64890080-001-01-3
- SMR004702852
- HY-50698
- BP-23384
- 4-{[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl]amino}-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide
- SCHEMBL372489
- EX-8611
- 755038-02-9
- NSC-799359
- US8598172, 5
- BDBM25121
- BCPP000342
- MLS006011060
- CCG-264824
- 4-[[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl]amino]-3-methoxy-N-(1-methyl-4-piperidyl)benzamide
- BI 2536 [WHO-DD]
- AKOS022179331
- NSC-755983
- EN300-18167228
- EX-A2350
- MFCD10565924
- AS-16191
- CS-0071
- NSC799359
- 4-((R)-8-Cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydro-pteridin-2-ylamino)-3-methoxy-N-(1-methyl-piperidin-4-yl)-benzamide
- (R)-BI-2536
- R78
- UNII-4LJG22T9C6
- Benzamide, 4-(((7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl)amino)-3-methoxy-N-(1-methyl-4-piperidinyl)-
- SW218289-2
- NSC755983
- DTXSID20226442
- ((R)-4-[(8-Cyclopentyl-7-Et-5,6,7,8-tetrahydro-5-Me-6-oxo-2-pteridinyl)amino]-3-methoxy-N-(1-Me-4-piperidinyl)benzamide
- (R)-4-((8-CYCLOPENTYL-7-ETHYL-5,6,7,8-TETRAHYDRO-5-METHYL-6-OXO-2-PTERIDINYL)AMINO)-3-METHOXY-N-(1-METHYL-4-PIPERIDINYL)BENZAMIDE
- AC-32625
- GTPL5666
- BCP9000402
- Q27075215
- A19139
- s1109
- AMY24180
- (R)-4-(8-cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-ylamino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide
- CHEBI:49868
- BRD-K64890080-001-13-8
- (R)-4-[(8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl)amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide
- SDCCGSBI-0654342.P001
-
- MDL: MFCD10565924
- Piscine à noyau: 1S/C28H39N7O3/c1-5-22-27(37)34(3)23-17-29-28(32-25(23)35(22)20-8-6-7-9-20)31-21-11-10-18(16-24(21)38-4)26(36)30-19-12-14-33(2)15-13-19/h10-11,16-17,19-20,22H,5-9,12-15H2,1-4H3,(H,30,36)(H,29,31,32)/t22-/m1/s1
- La clé Inchi: XQVVPGYIWAGRNI-JOCHJYFZSA-N
- Sourire: O=C1[C@@H](CC)N(C2=C(C=NC(NC3C=CC(=CC=3OC)C(NC3CCN(C)CC3)=O)=N2)N1C)C1CCCC1
Propriétés calculées
- Qualité précise: 521.31100
- Masse isotopique unique: 521.31143813g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 38
- Nombre de liaisons rotatives: 7
- Complexité: 816
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: 18
- Le xlogp3: 3.7
- Surface topologique des pôles: 103
Propriétés expérimentales
- Dense: 1.28
- Le PSA: 102.93000
- Le LogP: 4.08860
BI 2536 Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302
- Déclaration d'avertissement: P280-P305+P351+P338
- Conditions de stockage:4°C, protect from light
BI 2536 PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B129994-5mg |
BI 2536 |
755038-02-9 | ≥98% | 5mg |
¥219.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B129994-10mg |
BI 2536 |
755038-02-9 | ≥98% | 10mg |
¥329.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B129994-100mg |
BI 2536 |
755038-02-9 | ≥98% | 100mg |
¥1869.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B129994-50mg |
BI 2536 |
755038-02-9 | ≥98% | 50mg |
¥1099.90 | 2023-09-04 | |
| DC Chemicals | DC7083-100 mg |
Bi 2536 |
755038-02-9 | >98% | 100mg |
$450.0 | 2022-03-01 | |
| DC Chemicals | DC7083-250 mg |
Bi 2536 |
755038-02-9 | >98% | 250mg |
$900.0 | 2022-03-01 | |
| DC Chemicals | DC7083-1 g |
Bi 2536 |
755038-02-9 | >98% | 1g |
$1900.0 | 2022-03-01 | |
| S e l l e c k ZHONG GUO | S1109-10mM (1mL in DMSO) |
BI 2536 |
755038-02-9 | 99.9% | 10mM (1mL in DMSO) |
¥1978.87 | 2023-09-16 | |
| S e l l e c k ZHONG GUO | S1109-5mg |
BI 2536 |
755038-02-9 | 99.9% | 5mg |
¥981.57 | 2023-09-16 | |
| S e l l e c k ZHONG GUO | S1109-50mg |
BI 2536 |
755038-02-9 | 99.9% | 50mg |
¥5492.59 | 2023-09-16 |
BI 2536 Littérature connexe
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
755038-02-9 (BI 2536) Produits connexes
- 755038-65-4(Volasertib)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fournisseurs recommandés
Shanghai Pearlk Chemicals Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Zhejiang Brunova Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
PRIBOLAB PTE.LTD
Membre gold
Fournisseur de Chine
Réactif
Jiangsu Kolod Food Ingredients Co.,ltd
Membre gold
Fournisseur de Chine
Lot